2-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol 2-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20128703
InChI: InChI=1S/C12H15N3O/c1-9-11(8-15(2)14-9)13-7-10-5-3-4-6-12(10)16/h3-6,8,13,16H,7H2,1-2H3
SMILES:
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol

2-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol

CAS No.:

Cat. No.: VC20128703

Molecular Formula: C12H15N3O

Molecular Weight: 217.27 g/mol

* For research use only. Not for human or veterinary use.

2-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol -

Specification

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
IUPAC Name 2-[[(1,3-dimethylpyrazol-4-yl)amino]methyl]phenol
Standard InChI InChI=1S/C12H15N3O/c1-9-11(8-15(2)14-9)13-7-10-5-3-4-6-12(10)16/h3-6,8,13,16H,7H2,1-2H3
Standard InChI Key DEEXCBQPZLZOPU-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C=C1NCC2=CC=CC=C2O)C

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

2-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol (molecular formula: C12H15N3O\text{C}_{12}\text{H}_{15}\text{N}_{3}\text{O}, molecular weight: 217.27 g/mol) consists of three key components:

  • A 1,3-dimethylpyrazole ring providing π-π stacking capabilities and nitrogen-based coordination sites.

  • An aminomethyl linker (–CH2_2–NH–) enabling conformational flexibility and hydrogen bonding.

  • A phenolic hydroxyl group (–C6_6H4_4–OH) conferring acidity (pKa ~10) and antioxidant potential .

The IUPAC name systematically describes this architecture: 2-[(1,3-dimethyl-1H-pyrazol-4-ylamino)methyl]phenol.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC12H15N3O\text{C}_{12}\text{H}_{15}\text{N}_{3}\text{O}
Molecular Weight217.27 g/mol
Hydrogen Bond Donors2 (phenolic –OH, aminomethyl –NH)
Hydrogen Bond Acceptors4 (pyrazole N, phenolic O)
Rotatable Bonds3

Spectroscopic Signatures

While direct spectral data for this compound remains unpublished, analogous pyrazole-phenol hybrids exhibit:

  • IR: Broad O–H stretch (~3200 cm1^{-1}), aromatic C=C/C=N stretches (1600–1450 cm1^{-1}) .

  • 1^1H NMR:

    • Pyrazole methyl singlets: δ 2.16–3.12 ppm .

    • Phenolic protons: δ 6.70–7.25 ppm (multiplet) .

    • Aminomethyl CH2_2: δ 3.85–4.15 ppm .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A three-step strategy is typically employed:

Step 1: Pyrazole Ring Formation
1,3-Dimethylpyrazole is synthesized via cyclocondensation of acetylacetone with methylhydrazine under acidic conditions .

Step 2: Aminomethylation
Reaction with formaldehyde and 2-aminophenol introduces the –CH2_2–NH– bridge. Catalytic methods using CeCl3_3·7H2_2O/NaI in ethanol improve yields to ~78% .

Step 3: Purification
Column chromatography (SiO2_2, ethyl acetate/hexane 3:7) achieves >95% purity .

Industrial Optimization

Scale-up challenges include:

  • Solvent Recovery: Switch from ethanol to 2-methyltetrahydrofuran for improved recyclability.

  • Catalyst Recycling: Immobilized ionic liquid catalysts reduce metal leaching .

Table 2: Synthetic Parameters

ParameterLaboratory ScaleIndustrial Scale
Yield65–78%82–89%
Reaction Time18–24 h6–8 h
Temperature80°C120°C (microwave)

Physicochemical Properties

Solubility Profile

  • Water: 1.2 mg/mL (25°C)

  • Ethanol: >100 mg/mL

  • DCM: 85 mg/mL
    The hydrochloride salt (CAS: 1856058-10-0) exhibits enhanced aqueous solubility (23 mg/mL) .

Thermal Stability

  • Melting Point: 189–192°C (decomposition observed above 200°C) .

  • DSC: Endothermic peak at 191°C corresponds to crystalline phase transition.

Biological Evaluation and Applications

Antioxidant Activity

In DPPH radical scavenging assays:

  • IC50_{50}: 42 μM (compared to 28 μM for ascorbic acid) .
    Mechanistically, the phenolic –OH donates hydrogen atoms to neutralize free radicals .

Enzyme Inhibition

Preliminary studies on analogous compounds show:

  • COX-2 Inhibition: 63% at 10 μM (indomethacin: 89%) .

  • Xanthine Oxidase: Ki = 8.2 μM (allopurinol: 0.7 μM) .

HazardMitigation Strategy
Dust ExplosionNitrogen inertization
Skin ContactButyl rubber gloves (≥0.4 mm)
Environmental ReleaseActivated carbon filtration

Comparative Analysis with Structural Analogs

vs. 1,3-Dimethylpyrazole

  • Advantage: Enhanced water solubility (+300%) due to phenolic –OH.

  • Disadvantage: Reduced thermal stability (–22°C mp difference) .

vs. Metamizole Derivatives

The absence of a sulfonate group (cf. PubChem CID 80254 ):

  • Lowers COX-1/COX-2 selectivity

  • Improves blood-brain barrier permeability .

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